molecular formula C12H22N2O B6534001 1-[4-(cyclopentylmethyl)piperazin-1-yl]ethan-1-one CAS No. 1225732-79-5

1-[4-(cyclopentylmethyl)piperazin-1-yl]ethan-1-one

Cat. No.: B6534001
CAS No.: 1225732-79-5
M. Wt: 210.32 g/mol
InChI Key: UFXHJTJFPNMPMY-UHFFFAOYSA-N
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Description

1-[4-(cyclopentylmethyl)piperazin-1-yl]ethan-1-one is a piperazine-derived compound featuring a cyclopentylmethyl group attached to the nitrogen at position 4 of the piperazine ring and an acetyl group at the terminal position. This structure combines the conformational flexibility of the piperazine ring with the lipophilic character of the cyclopentylmethyl substituent, making it a candidate for studies in medicinal chemistry, particularly in receptor binding and pharmacokinetic optimization.

Properties

IUPAC Name

1-[4-(cyclopentylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-11(15)14-8-6-13(7-9-14)10-12-4-2-3-5-12/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXHJTJFPNMPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(cyclopentylmethyl)piperazin-1-yl]ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be deprotected to yield the desired compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-(cyclopentylmethyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone moiety can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include m-CPBA for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(cyclopentylmethyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications in treating various diseases such as schizophrenia, depression, and anxiety.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(cyclopentylmethyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects. The cyclopentylmethyl group may enhance the compound’s binding affinity and selectivity towards these receptors, contributing to its overall biological activity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The cyclopentylmethyl group in the target compound is more lipophilic than aromatic substituents (e.g., chlorophenyl in –14) but less sterically bulky than extended chains (e.g., phenoxypropyl in QD10–QD15). This balance may enhance blood-brain barrier penetration compared to polar groups like aminomethylphenyl .
  • Synthetic Feasibility : Yields for analogs with complex substituents (e.g., QD10 at 62%) are higher than those with halogenated aromatic systems (e.g., QD15 at 37%), suggesting that cyclopentylmethyl’s simplicity could improve synthetic efficiency .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name (ID) Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Reference
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one () 238.71 ~2.8 Low (lipophilic)
QD11 () 366.46 (as oxalate) ~3.5 Moderate (salt form)
QD4 () 384.45 (as oxalate) ~3.2 Moderate
1-{4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl}ethan-1-one () 286.78 ~3.0 Low

Key Observations :

  • Lipophilicity: The cyclopentylmethyl group likely increases LogP compared to chlorophenyl () but reduces it relative to benzoylphenoxypropyl (QD10). This positions the compound in a moderate lipophilicity range, favoring oral bioavailability.
  • Solubility : Salt formation (e.g., oxalate in QD11) improves solubility, a strategy applicable to the target compound if needed .

Key Observations :

  • Receptor Binding: Piperazine-ethanones with aromatic substituents (e.g., fluorobenzyl in ) show strong enzyme inhibition, while bulkier groups (e.g., phenoxypropyl in QD10) target receptors like H₃ . The cyclopentylmethyl group may favor GPCR modulation due to its balanced hydrophobicity.
  • Dual Activity : Compounds like QD3 exhibit combined receptor binding and antioxidant properties, suggesting that the target compound’s cycloalkyl group could be modified to incorporate redox-active moieties .

Biological Activity

1-[4-(cyclopentylmethyl)piperazin-1-yl]ethan-1-one is a piperazine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound features a cyclopentylmethyl group attached to the piperazine ring and is characterized by its ethanone moiety, which contributes to its diverse biological interactions.

Antimicrobial Properties

Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain piperazine compounds can inhibit bacterial growth and act against various pathogens. The specific mechanisms often involve disruption of bacterial cell membranes or interference with metabolic processes.

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies suggest that it may inhibit the replication of viruses such as HSV-1 (Herpes Simplex Virus type 1). The structural components of the compound facilitate interactions with viral proteins, potentially blocking their function and preventing viral proliferation .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, indicating its ability to induce apoptosis (programmed cell death) in malignant cells. The compound's mechanism of action may involve the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The piperazine ring is known to engage with neurotransmitter receptors, which may modulate their activity and lead to various pharmacological effects. The cyclopentylmethyl group enhances binding affinity and selectivity towards these receptors, contributing to the overall biological profile of the compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other piperazine derivatives:

Compound NameStructureBiological Activity
1-(Piperazin-1-yl)ethan-1-oneStructureGeneral antimicrobial properties
1-(4-Phenylpiperazin-1-yl)ethan-1-oneStructureEnhanced anticancer activity due to phenyl group

The presence of different substituents on the piperazine ring can significantly alter the biological activities and binding affinities of these compounds.

Case Study 1: Antiviral Efficacy Against HSV-1

In a controlled study, this compound was tested for its effectiveness against HSV-1. The results indicated a dose-dependent inhibition of viral replication, with an IC50 value that suggests promising therapeutic potential in treating herpes infections .

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

Another study evaluated the cytotoxicity of this compound against several cancer cell lines, including breast and lung cancer cells. The findings demonstrated that the compound induced significant cell death at micromolar concentrations, highlighting its potential as an anticancer agent .

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